molecular formula C18H27BO4 B13710242 3-(1-Ethoxy-2-methyl-1-oxo-2-propyl)phenylboronic Acid Pinacol Ester CAS No. 887254-78-6

3-(1-Ethoxy-2-methyl-1-oxo-2-propyl)phenylboronic Acid Pinacol Ester

Cat. No.: B13710242
CAS No.: 887254-78-6
M. Wt: 318.2 g/mol
InChI Key: TVNUJJLSKFGLOI-UHFFFAOYSA-N
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Description

3-(1-Ethoxy-2-methyl-1-oxo-2-propyl)phenylboronic Acid Pinacol Ester is a boronic acid derivative characterized by a pinacol ester moiety and a complex substituent at the phenyl ring’s meta position. This compound belongs to the phenylboronic acid pinacol ester family, widely used in organic synthesis, polymer chemistry, and drug delivery systems due to their stability and responsiveness to reactive oxygen species (ROS) .

Pinacol esters are known for their enhanced solubility in organic solvents compared to parent boronic acids. For instance, phenylboronic acid pinacol ester exhibits high solubility in chloroform and moderate solubility in ketones and ethers, attributed to the polarity of the boronic ester group .

Properties

CAS No.

887254-78-6

Molecular Formula

C18H27BO4

Molecular Weight

318.2 g/mol

IUPAC Name

ethyl 2-methyl-2-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]propanoate

InChI

InChI=1S/C18H27BO4/c1-8-21-15(20)16(2,3)13-10-9-11-14(12-13)19-22-17(4,5)18(6,7)23-19/h9-12H,8H2,1-7H3

InChI Key

TVNUJJLSKFGLOI-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC=C2)C(C)(C)C(=O)OCC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of 3-(1-Ethoxy-2-methyl-1-oxo-2-propyl)phenylboronic Acid Pinacol Ester typically involves the reaction of the corresponding boronic acid with pinacol in the presence of a dehydrating agent. The reaction is usually carried out under mild conditions to prevent decomposition of the ester .

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated systems allows for precise control of reaction conditions, minimizing the risk of side reactions .

Chemical Reactions Analysis

Types of Reactions

3-(1-Ethoxy-2-methyl-1-oxo-2-propyl)phenylboronic Acid Pinacol Ester undergoes various types of reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts for Suzuki–Miyaura coupling, oxidizing agents like hydrogen peroxide for oxidation, and reducing agents such as lithium aluminum hydride for reduction .

Major Products

The major products formed from these reactions include various substituted phenylboronic acids, alcohols, and other functionalized organic compounds .

Mechanism of Action

The mechanism of action of 3-(1-Ethoxy-2-methyl-1-oxo-2-propyl)phenylboronic Acid Pinacol Ester involves its ability to form stable complexes with various organic and inorganic molecules. This property is exploited in Suzuki–Miyaura coupling reactions, where the ester acts as a nucleophile, transferring its organic group to a palladium catalyst, facilitating the formation of new carbon-carbon bonds .

Comparison with Similar Compounds

Table 1: Key Properties of Selected Phenylboronic Acid Pinacol Esters

Compound Name Substituent(s) Solubility Trends Applications Structural Notes
3-(1-Ethoxy-2-methyl-1-oxo-2-propyl)phenylboronic Acid Pinacol Ester 1-Ethoxy-2-methyl-1-oxo-2-propyl (meta) High in chloroform, moderate in ethers/ketones (inferred) ROS-responsive drug delivery, polymer conjugation (inferred) Bulky ester group may reduce hydrolysis rate
3-Fluoro-4-(methoxycarbonyl)phenylboronic Acid Pinacol Ester Fluoro, methoxycarbonyl (para) Similar to pinacol esters Organic synthesis, cross-coupling reactions Electron-withdrawing groups enhance electrophilicity
3-(1,1-Dioxido-2-isothiazolidinyl)phenylboronic Acid Pinacol Ester 1,1-Dioxido-isothiazolidinyl (meta) Not reported Organic synthesis, sulfonamide-based drug design Sulfone group increases polarity and ROS sensitivity
4-(1-Methoxy-1-oxo-2-butyl)phenylboronic Acid Pinacol Ester 1-Methoxy-1-oxo-2-butyl (para) Not reported Polymer modification, antimicrobial materials (inferred) Linear ester chain improves hydrophobicity
3-Methoxy-2-nitrophenylboronic Acid Pinacol Ester Methoxy, nitro (ortho) Lower solubility in hydrocarbons Nitroarene reduction, photodynamic therapy Electron-withdrawing nitro group stabilizes boronic ester

Solubility and Reactivity

  • Solubility : Phenylboronic acid pinacol esters generally exhibit superior solubility in polar solvents (e.g., chloroform, acetone) compared to parent boronic acids. The compound likely follows this trend, though its bulky substituent may reduce solubility in highly polar solvents due to steric hindrance .
  • Reactivity : Substituents significantly influence reactivity. For example, electron-withdrawing groups (e.g., nitro in , fluoro in ) increase electrophilicity, enhancing Suzuki-Miyaura cross-coupling efficiency. Conversely, bulky groups (e.g., 1-ethoxy-2-methyl-1-oxo-2-propyl) may slow hydrolysis or ROS-triggered degradation .

Research Findings and Trends

  • Solubility Modeling: The Wilson and Redlich–Kister equations effectively correlate solubility data for phenylboronic acid esters, suggesting predictive utility for novel derivatives .
  • Structure-Activity Relationships : Bulky substituents improve stability but may reduce bioavailability, whereas electron-withdrawing groups enhance reactivity .

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